1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea
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Overview
Description
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea typically involves the following steps:
Formation of the imidazolyl-pyrimidine intermediate: This can be achieved by reacting 1H-imidazole with a pyrimidine derivative under suitable conditions.
Coupling with 3-chloro-4-methylphenyl isocyanate: The intermediate is then reacted with 3-chloro-4-methylphenyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted urea compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or receptor binding.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor antagonists.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea would depend on its specific target. Generally, such compounds may act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea: Lacks the chloro and methyl groups.
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(4-chlorophenyl)urea: Lacks the methyl group.
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-methylphenyl)urea: Lacks the chloro group.
Uniqueness
The presence of both the chloro and methyl groups in 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea may confer unique properties, such as increased binding affinity or selectivity for certain targets, compared to similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c1-10-2-3-11(6-13(10)16)20-15(23)21-12-7-18-14(19-8-12)22-5-4-17-9-22/h2-9H,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKRTHYIVCBYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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